1-{[2,3'-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2,3’-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol is a complex organic compound that combines a bithiophene moiety with a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2,3’-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromo-thiophene with a boronic acid derivative under palladium catalysis.
Attachment of the Purine Derivative: The purine derivative, 9-methyl-9H-purin-6-amine, can be synthesized separately and then coupled with the bithiophene unit through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-{[2,3’-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives.
Scientific Research Applications
1-{[2,3’-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound’s purine moiety makes it a potential candidate for antiviral and anticancer research.
Materials Science: The bithiophene unit can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study nucleic acid interactions due to its purine structure.
Mechanism of Action
The mechanism of action of 1-{[2,3’-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: A similar compound with a purine moiety used in antiviral research.
6-amino-9H-purin-2-ol: Another purine derivative with applications in medicinal chemistry.
Uniqueness
1-{[2,3’-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol is unique due to its combination of a bithiophene unit and a purine derivative, which provides it with distinct electronic and structural properties. This makes it a versatile compound for various applications in both medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(9-methylpurin-6-yl)amino]-1-(5-thiophen-3-ylthiophen-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS2/c1-21-9-20-14-15(18-8-19-16(14)21)17-6-11(22)13-3-2-12(24-13)10-4-5-23-7-10/h2-5,7-9,11,22H,6H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZKCWJAZNTXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=C(S3)C4=CSC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.